Benztropine mesilate
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Overview
Description
Benztropine mesilate, also known as benztropine methanesulfonate, is a tropane-based compound used primarily as an anticholinergic agent. It is commonly employed in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The compound combines the structural features of a tropane ring and a diphenyl ether, making it a unique dopamine uptake inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benztropine mesilate involves the reaction of tropine with diphenylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methanesulfonic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product through crystallization and filtration techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Benztropine mesilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benztropine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Benztropine mesilate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of anticholinergic agents and dopamine uptake inhibitors.
Biology: The compound is employed in research on neurotransmitter pathways and receptor interactions.
Medicine: this compound is extensively studied for its therapeutic effects in Parkinson’s disease and drug-induced movement disorders.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Benztropine mesilate exerts its effects primarily through its anticholinergic and antihistaminic properties. It selectively inhibits dopamine transporters, thereby increasing dopamine levels in the synaptic cleft. Additionally, it blocks the activity of muscarinic acetylcholine receptors, reducing cholinergic activity. This dual mechanism helps alleviate symptoms of Parkinson’s disease and extrapyramidal disorders .
Comparison with Similar Compounds
Trihexyphenidyl: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, also used for Parkinson’s disease symptoms.
Comparison: Benztropine mesilate is unique due to its combination of a tropane ring and a diphenyl ether, which provides a distinct mechanism of action compared to other anticholinergic agents. While trihexyphenidyl and diphenhydramine also exhibit anticholinergic effects, this compound’s additional dopamine uptake inhibition sets it apart .
Properties
Molecular Formula |
C22H29NO4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(1R,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 |
InChI Key |
CPFJLLXFNPCTDW-STYNFMPRSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origin of Product |
United States |
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